molecular formula C10H16N2OS B2595703 (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1251309-79-1

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B2595703
CAS No.: 1251309-79-1
M. Wt: 212.31
InChI Key: XECVMWMUENXEDY-UHFFFAOYSA-N
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Description

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol can be achieved through several methods:

    Reduction of a Corresponding Aldehyde: This method involves the reduction of an aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Coupling Reactions: This method involves the coupling of a thiazole derivative with a pyrrolidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from the reactions of this compound include corresponding ketones, carboxylic acids, alcohols, and amines.

Scientific Research Applications

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)propanol: Similar structure but with a propanol group instead of a methanol group.

Uniqueness

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a compound that incorporates a pyrrolidine structure and a thiazole moiety, which are known for their biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H14N2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{S}

This structure includes:

  • A pyrrolidine ring which contributes to its biological interactions.
  • A thiazole ring that is often linked to various pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity
Thiazole derivative 10.0039Strong against S. aureus
Thiazole derivative 20.025Moderate against E. coli

2. Antitumor Activity

Thiazole-containing compounds have been investigated for their antitumor properties. Studies show that certain thiazole derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, one study reported IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

CompoundCell LineIC50 (µg/mL)
Thiazole derivative AJurkat1.61
Thiazole derivative BA-4311.98

3. Neuroprotective Effects

Pyrrolidine derivatives have been noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism

The thiazole moiety enhances the interaction with bacterial membranes, leading to increased permeability and cell death.

Antitumor Mechanism

The compound may exert its anticancer effects through:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of specific kinases involved in cancer cell proliferation.

Neuroprotective Mechanism

It may protect neuronal cells by:

  • Reducing reactive oxygen species (ROS).
  • Enhancing the expression of neurotrophic factors.

Case Studies

Several studies have highlighted the efficacy of thiazole and pyrrolidine derivatives in various therapeutic applications:

  • Antimicrobial Study : A study evaluated a series of thiazole derivatives against clinical strains of bacteria, demonstrating potent activity with low MIC values .
  • Antitumor Research : In vitro studies on pyrrolidine-thiazole hybrids showed significant cytotoxicity against multiple cancer cell lines, with detailed structure–activity relationship (SAR) analyses confirming the importance of specific substituents on the thiazole ring for enhanced activity .
  • Neuroprotection : Experimental models demonstrated that thiazole derivatives could significantly reduce neuronal death induced by oxidative stress, suggesting potential for treating neurodegenerative disorders .

Properties

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVMWMUENXEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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